molecular formula C5H3F2NO2S B13316802 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid

2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid

Cat. No.: B13316802
M. Wt: 179.15 g/mol
InChI Key: GMMYYPBASIPXHQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid is a chemical compound characterized by the presence of a thiazole ring substituted with difluoroacetic acid This compound is notable for its unique structural features, which include a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid typically involves the reaction of thiazole derivatives with difluoroacetic acid. One common method includes the use of thiourea and substituted thioamides, which react with 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone to form the desired thiazole ring . The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, thereby increasing its potency and specificity .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid
  • 2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid

Comparison: Compared to other similar compounds, 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications, such as enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C5H3F2NO2S

Molecular Weight

179.15 g/mol

IUPAC Name

2,2-difluoro-2-(1,2-thiazol-5-yl)acetic acid

InChI

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-2-8-11-3/h1-2H,(H,9,10)

InChI Key

GMMYYPBASIPXHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1)C(C(=O)O)(F)F

Origin of Product

United States

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